molecular formula C24H42O4P- B14267578 [2-(Hexadecyloxy)phenyl]methyl methylphosphonate CAS No. 137393-19-2

[2-(Hexadecyloxy)phenyl]methyl methylphosphonate

Cat. No.: B14267578
CAS No.: 137393-19-2
M. Wt: 425.6 g/mol
InChI Key: PTBJKELHQVQIGC-UHFFFAOYSA-M
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Description

[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is a chemical compound with a complex structure that includes a phenyl ring substituted with a hexadecyloxy group and a methylphosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate typically involves the reaction of a phenol derivative with a hexadecyl halide under basic conditions to form the hexadecyloxyphenyl intermediate. This intermediate is then reacted with methylphosphonic dichloride in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hexadecyloxyphenyl intermediate and its subsequent reaction with methylphosphonic dichloride. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[2-(Hexadecyloxy)phenyl]methyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate esters.

    Reduction: Reduction reactions can yield phosphonic acids or other derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Hexadecyloxy)phenyl]methyl methylphosphonate is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as an enzyme inhibitor or a drug delivery agent.

Industry

In industry, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Octadecyloxy)phenyl]methyl methylphosphonate
  • [2-(Dodecyloxy)phenyl]methyl methylphosphonate
  • [2-(Hexadecyloxy)phenyl]ethyl methylphosphonate

Uniqueness

[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both hexadecyloxy and methylphosphonate groups. This combination imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from similar compounds.

Properties

CAS No.

137393-19-2

Molecular Formula

C24H42O4P-

Molecular Weight

425.6 g/mol

IUPAC Name

(2-hexadecoxyphenyl)methoxy-methylphosphinate

InChI

InChI=1S/C24H43O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-27-24-20-17-16-19-23(24)22-28-29(2,25)26/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,25,26)/p-1

InChI Key

PTBJKELHQVQIGC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC=C1COP(=O)(C)[O-]

Origin of Product

United States

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